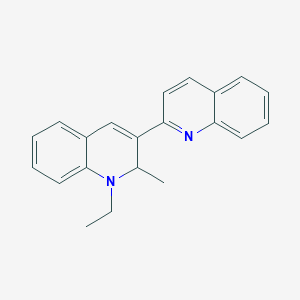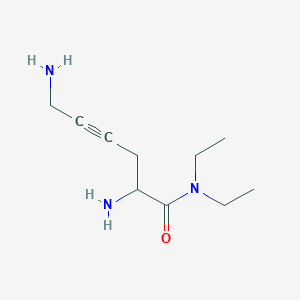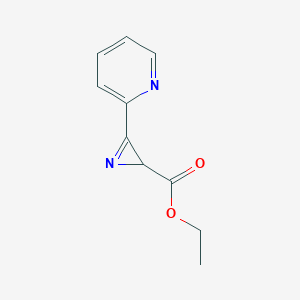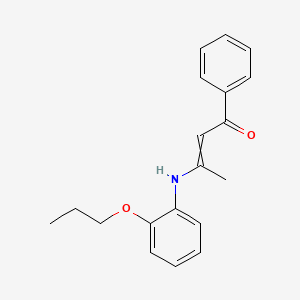
1'-Ethyl-2'-methyl-1',2'-dihydro-2,3'-biquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline is a heterocyclic compound that belongs to the class of biquinolines. These compounds are characterized by the presence of two quinoline units connected through a single bond. The unique structure of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminobenzylamine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or toluene. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different physical and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline derivatives in treating various diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways, inhibition of enzyme activity, or interaction with DNA.
Comparación Con Compuestos Similares
1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline can be compared with other biquinoline derivatives, such as:
2,2’-Biquinoline: Lacks the ethyl and methyl substituents, leading to different chemical and physical properties.
1,1’-Dimethyl-2,2’-biquinoline: Contains methyl groups at different positions, affecting its reactivity and biological activity.
1,2’-Dihydro-2,3’-biquinoline: Similar structure but without the ethyl and methyl groups, resulting in different applications and properties.
Propiedades
Número CAS |
929205-55-0 |
|---|---|
Fórmula molecular |
C21H20N2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-ethyl-2-methyl-3-quinolin-2-yl-2H-quinoline |
InChI |
InChI=1S/C21H20N2/c1-3-23-15(2)18(14-17-9-5-7-11-21(17)23)20-13-12-16-8-4-6-10-19(16)22-20/h4-15H,3H2,1-2H3 |
Clave InChI |
KOQXLLWBEJOVEL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(C(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)




![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)

![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
